![molecular formula C22H26N4O2 B1261567 1-[(2,3-dimethyl-4-imidazolyl)methyl]-N-[4-(2-furanyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1261567.png)
1-[(2,3-dimethyl-4-imidazolyl)methyl]-N-[4-(2-furanyl)phenyl]-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3-dimethyl-4-imidazolyl)methyl]-N-[4-(2-furanyl)phenyl]-3-piperidinecarboxamide is an anilide.
Scientific Research Applications
Chemical Structure and Synthesis
- The compound has been used as a key intermediate in the synthesis of various heterocyclic compounds. For example, it was utilized in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, showcasing its versatility in heterocyclic chemistry (Fadda et al., 2012).
Biological and Pharmacological Research
- In pharmacological research, derivatives of this compound have shown potential. For instance, novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, synthesized through [3+2] cycloaddition using this compound, were investigated for their biological activities (Rahmouni et al., 2014).
Chemotherapy and Antitumor Activities
- Some derivatives of this compound have been explored for their potential antitumor activities. For instance, novel derivatives of 4-substituted imidazolyl-2,6-dimethyl-N3,N5-bisaryl-1,4-dihydropyridine-3,5-dicarboxamides showed promise as antitubercular agents against Mycobacterium tuberculosis (Fassihi et al., 2009).
Antimicrobial Research
- The compound's derivatives have also been evaluated for antimicrobial activities. For instance, a study on novel 1H-1-pyrrolylcarboxamides, which can be synthesized using similar compounds, showed pharmacological interest, indicating potential antimicrobial properties (Bijev et al., 2003).
CNS Inhibitory Activity
- The compound and its derivatives have been investigated for central nervous system (CNS) inhibitory activities. For example, a study identified a structurally diverse compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor (Yamamoto et al., 2016).
properties
Product Name |
1-[(2,3-dimethyl-4-imidazolyl)methyl]-N-[4-(2-furanyl)phenyl]-3-piperidinecarboxamide |
|---|---|
Molecular Formula |
C22H26N4O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[(2,3-dimethylimidazol-4-yl)methyl]-N-[4-(furan-2-yl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C22H26N4O2/c1-16-23-13-20(25(16)2)15-26-11-3-5-18(14-26)22(27)24-19-9-7-17(8-10-19)21-6-4-12-28-21/h4,6-10,12-13,18H,3,5,11,14-15H2,1-2H3,(H,24,27) |
InChI Key |
DGDWQPIGZFEVLM-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1C)CN2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=CC=CO4 |
Canonical SMILES |
CC1=NC=C(N1C)CN2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



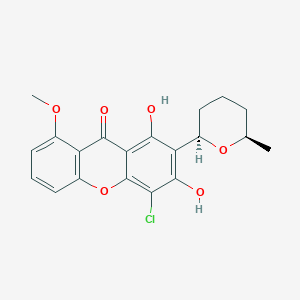


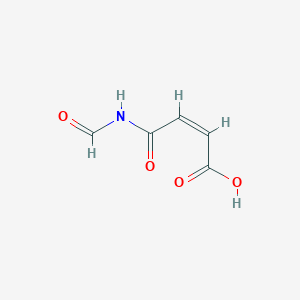

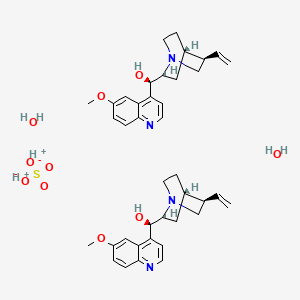

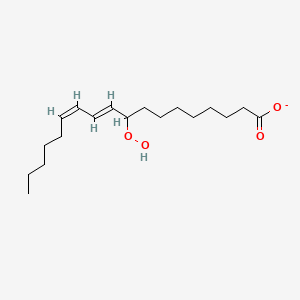
![N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine](/img/structure/B1261500.png)


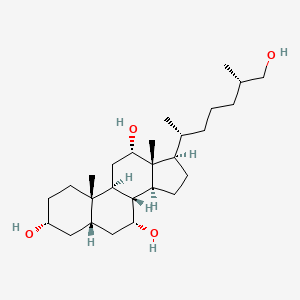
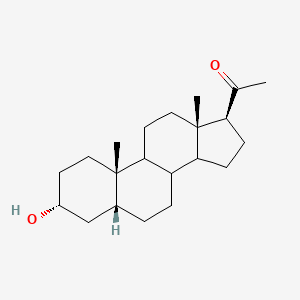
![N-[3-(3-chlorophenyl)phenyl]-1-(3-oxolanylmethyl)-4-piperidinecarboxamide](/img/structure/B1261506.png)